molecular formula C6H16Cl2N2O2 B1431781 Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride CAS No. 1423028-03-8

Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride

Cat. No. B1431781
M. Wt: 219.11 g/mol
InChI Key: QBFKIWZPCOBWTJ-UHFFFAOYSA-N
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Description

Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride (M2AMADC) is a chemical compound that is used in various scientific research applications. It is a derivative of the amino acid L-arginine, and it is used in a variety of laboratory experiments due to its versatility and relatively low toxicity. This article will discuss the synthesis method for M2AMADC, its mechanism of action, its biochemical and physiological effects, the advantages and limitations of using it in lab experiments, and potential future directions for research.

Scientific Research Applications

Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride is used in a variety of scientific research applications. It is commonly used in studies of the cardiovascular system, as it can be used to measure the effects of nitric oxide on blood vessels. It is also used in studies of the nervous system, as it can be used to measure the effects of nitric oxide on neurons. Additionally, it is used in studies of the immune system, as it can be used to measure the effects of nitric oxide on immune cells.

Mechanism Of Action

Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride works by releasing nitric oxide (NO) into the body. Nitric oxide is a gas that is produced naturally in the body, and it is involved in many physiological processes. When Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride is administered, it is converted to nitric oxide, which then acts on various tissues and organs throughout the body.

Biochemical And Physiological Effects

When nitric oxide is released into the body, it has a variety of biochemical and physiological effects. It can act as a vasodilator, meaning it can cause blood vessels to relax and widen. This can lead to increased blood flow and improved circulation. Additionally, nitric oxide can act as an anti-inflammatory agent, meaning it can reduce inflammation in the body. It can also act as an antioxidant, meaning it can protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively low in toxicity. Additionally, it is relatively stable, meaning it can be stored for long periods of time without degrading. However, there are some limitations to using Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride in lab experiments. It is not as widely used as other compounds, and it may not be available in all laboratory settings. Additionally, it is not as potent as some other compounds, meaning it may not be as effective in some experiments.

Future Directions

There are a number of potential future directions for research involving Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride. One potential direction is to further explore its effects on the cardiovascular system. Additionally, further research could be done to explore its potential as a therapeutic agent for various diseases and disorders. Additionally, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be done to explore its potential as a neuroprotective agent, as it could potentially protect neurons from damage caused by free radicals.

properties

IUPAC Name

methyl 2-[2-aminoethyl(methyl)amino]acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c1-8(4-3-7)5-6(9)10-2;;/h3-5,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFKIWZPCOBWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride

CAS RN

1423028-03-8
Record name methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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